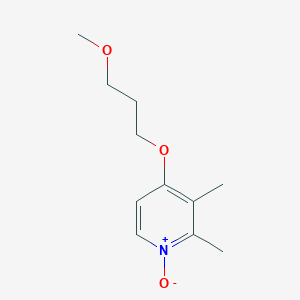

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Descripción general

Descripción

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a chemical compound with a pyridine ring substituted with methoxypropoxy and dimethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide typically involves the reaction of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like chloroform . The reaction conditions often include maintaining the reaction mixture at a specific temperature and stirring for a set period to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using appropriate reducing agents to yield corresponding reduced forms.

Substitution: The methoxypropoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in chloroform.

Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction would produce the corresponding reduced forms.

Aplicaciones Científicas De Investigación

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide involves its interaction with specific molecular targets. The compound may exert its effects by binding to particular enzymes or receptors, thereby influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine 1-oxide

- 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Comparison: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is unique due to the presence of the 1-oxide group, which can influence its reactivity and interactions compared to similar compounds without the oxide group. This uniqueness can be leveraged in specific applications where the oxide functionality is beneficial.

Actividad Biológica

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide is a pyridine derivative notable for its unique structural features, including a methoxypropoxy group and N-oxide functionality. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug synthesis, particularly as an intermediate in the production of proton-pump inhibitors like Rabeprazole.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2. The presence of the N-oxide enhances its polarity and solubility, making it suitable for various biological applications. Below is a summary of its structural characteristics:

| Property | Description |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 219.27 g/mol |

| Functional Groups | Methoxypropoxy, N-Oxide |

| Solubility | Soluble in polar solvents due to N-oxide |

The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence biochemical pathways by binding to specific enzymes or receptors. Further research is necessary to elucidate the exact molecular mechanisms involved.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various tumor cell lines, potentially inhibiting macromolecular synthesis in cultured cells .

- Enzyme Inhibition : The interaction with enzymes involved in metabolic pathways may suggest potential applications in drug development and therapeutic interventions.

- Endocrine Disruption Potential : Some studies have indicated that compounds similar to this compound may exhibit endocrine-disrupting properties, necessitating further investigation into their safety and environmental impact .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Synthesis and Testing of Derivatives : A study focused on synthesizing various derivatives of this compound to evaluate their cytotoxic effects on cancer cell lines. Results indicated that specific modifications could enhance biological activity significantly.

- Interaction with Biological Molecules : Research has shown that the compound can interact with nucleophiles containing primary amino and sulfhydryl groups, suggesting a mechanism for its cytotoxic effects .

- Pharmaceutical Applications : The compound has been utilized as an intermediate in the synthesis of Rabeprazole, demonstrating its relevance in pharmaceutical chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Methyl group at position 2 | Simpler structure; lacks additional functional groups |

| 4-Dimethylaminopyridine | Dimethylamino group at position 4 | Stronger basicity; used primarily as a reagent |

| 3-Methoxypyridine | Methoxy group at position 3 | Different substitution pattern; distinct properties |

| 2,6-Dimethylpyridine | Methyl groups at positions 2 and 6 | Higher lipophilicity; different biological activity |

Propiedades

IUPAC Name |

4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQKWDSCDLYKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434162 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-18-1 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.